Homocarnosine

Übersicht

Beschreibung

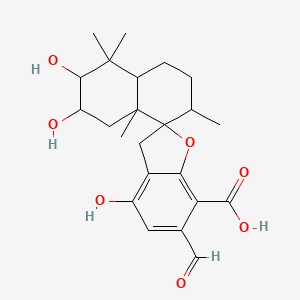

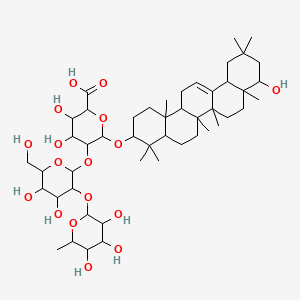

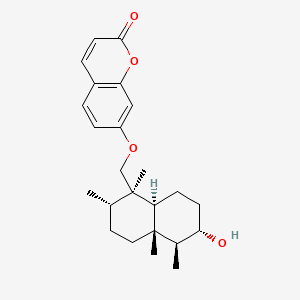

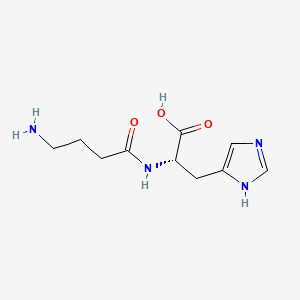

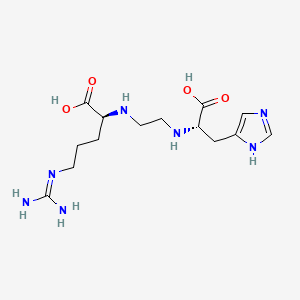

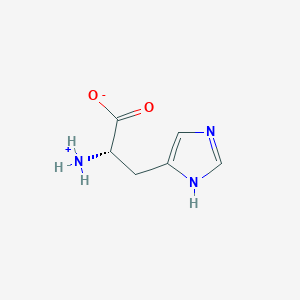

Homocarnosine is a dipeptide composed of GABA and L-histidine . It is found in cerebrospinal fluid and the brain . Homocarnosinosis, an elevation of homocarnosine, is a biochemical aberration of unknown significance . Homocarnosine is an inhibitory neuromodulator synthesized in subclasses of GABAergic neurons .

Synthesis Analysis

Homocarnosine synthesis can be induced by supplying its substrate GABA in tissues . In a study, mice were fed a basal diet mixed with 0, 0.5, 2, or 5% γ-aminobutyric acid (GABA) for 6 weeks. Skeletal muscle homocarnosine levels were significantly increased in the 2% and 5% GABA intake groups .

Molecular Structure Analysis

Homocarnosine is a dipeptide of γ-aminobutyric acid (GABA) and histidine . It has a similar structure to Carnosine, with the only difference being an extra carbon atom in GABA compared to that in β-alanine of carnosine .

Chemical Reactions Analysis

Carnosine is formed by a coupling reaction joining two substrates, which are two amino acids, β-alanine and l-histidine, to produce water and carnosine . The reaction is catalyzed by a ligase ATP-dependent carnosine synthase .

Physical And Chemical Properties Analysis

Homocarnosine is a solid substance, with a low molecular weight of 226.23 g mol −1, which ensures an easier penetration through biological membranes compared to molecules with a higher molecular weight . It has a low value of the partition coefficient log P of -4 (when distributed in octanol/water carnosine is found in the fraction with water) which means that homocarnosine is a polar molecule and, therefore, needs membrane transport proteins to transfer across membranes .

Wissenschaftliche Forschungsanwendungen

Role in Hydrolysis of Dipeptides

Homocarnosine plays a crucial role in the hydrolysis of dipeptides. Human isoforms of carnosinase (CN1 and CN2) under appropriate conditions catalyze the hydrolysis of the dipeptides carnosine (β-alanyl- l -histidine) and homocarnosine (γ-aminobutyryl- l -histidine) .

Association with Neurological Disorders

Alterations of serum carnosinase (CN1) activity, which is responsible for the hydrolysis of homocarnosine, have been associated with several neurological disorders .

Connection with Chronic Diseases

The activity of serum carnosinase (CN1), which hydrolyzes homocarnosine, has been linked with various chronic diseases .

Potential Biomarker in Cerebrospinal Fluid (CSF)

The use of carnosinase levels, which are responsible for the hydrolysis of homocarnosine, as a biomarker in cerebrospinal fluid (CSF) has been questioned .

Role in Cancer

There is an association between the activity of serum carnosinase (CN1), which hydrolyzes homocarnosine, and cancer .

Potential Functional Ingredient for Functional Food Formulation

Homocarnosine has the potential to be used as a functional ingredient for functional food formulation .

Wirkmechanismus

Target of Action

Homocarnosine, a natural endogenous dipeptide, is found in excitable tissues such as muscle and neural tissues . It is transported across cellular membranes by proteins from the proton-coupled oligopeptide transporter (POT) family, also known as the solute carrier family 15 (SLC15) . The primary target of homocarnosine is carnosine dipeptidase 1 (CNDP1), a metallopeptidase highly expressed in the brain responsible for the cleavage of Xaa-His dipeptides .

Mode of Action

Homocarnosine interacts with its targets, exerting antioxidant, anti-inflammatory, and anti-aggregate activities . It has been shown to change the expression of bcl-2, bax, NF-kB, and MN-SOD genes and alter the NMDA-induced activation profile of ERK ½, JNK, and MAPK kinase cascades .

Biochemical Pathways

Homocarnosine affects several biochemical pathways. It has been found to influence cellular ATP concentrations, indicating its role in energy metabolism . It also has a role in the transsulfuration pathway, which is dependent on vitamin B6-dependent reactions . With vitamin B6 supplementation, plasma homocysteine can be lowered through elevated transsulfuration .

Pharmacokinetics

The pharmacokinetics of homocarnosine, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Detailed information on the adme properties of homocarnosine is currently limited .

Result of Action

Homocarnosine has been shown to have neuroprotective effects in both in vitro and in vivo models of cerebral damage, such as neurodegenerative disorders and ischemic injuries . It restores erythrocyte deformability and reduces the synthesis of matrix proteins such as fibronectin and collagen type VI of podocytes and mesangial cells .

Action Environment

The action, efficacy, and stability of homocarnosine can be influenced by various environmental factors. For instance, oxidative stress conditions can enhance the antioxidant activity of homocarnosine . .

Eigenschaften

IUPAC Name |

(2S)-2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLQKVKJOGVQLU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942461 | |

| Record name | N-(4-Amino-1-hydroxybutylidene)histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homocarnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Homocarnosine | |

CAS RN |

3650-73-5, 20314-38-9 | |

| Record name | Homocarnosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3650-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-1-hydroxybutylidene)histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCARNOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8L4BH36SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homocarnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is homocarnosine and where is it found?

A: Homocarnosine (γ-aminobutyryl-L-histidine) is a dipeptide composed of γ-aminobutyric acid (GABA) and histidine. It is found primarily in the brain of vertebrates, with particularly high concentrations in the human brain. [, , , ]

Q2: How is homocarnosine synthesized in the brain?

A: Homocarnosine is synthesized by the enzyme homocarnosine-carnosine synthetase, which uses GABA and histidine as substrates. [, , , ] Research suggests that the GABA utilized in homocarnosine synthesis can originate from both putrescine and glutamic acid, with the predominant source varying depending on the age of the organism. [, ]

Q3: Are there regional variations in homocarnosine levels within the brain?

A: Yes, homocarnosine exhibits an uneven distribution in the brain. Studies indicate higher concentrations in phylogenetically older brain areas like the midbrain, diencephalon, and cerebellum compared to the cerebral hemispheres. [, , ]

Q4: What is the relationship between brain activity and homocarnosine levels?

A: Research suggests a potential link between brain activity and homocarnosine metabolism. Studies show that cranial injury in animals leads to increased homocarnosine levels in brain tissue, while stimulation of the nervous system in these animals returns homocarnosine metabolism to normal. [, ] Additionally, glial tumors in humans have been associated with lower homocarnosine levels compared to healthy brain tissue. [, ]

Q5: What are the proposed functions of homocarnosine in the brain?

A: Although its exact function remains unclear, homocarnosine is thought to act as an inhibitory neuromodulator within the central nervous system. [, , ] This is likely related to its structural similarity to GABA, a major inhibitory neurotransmitter. [, , ]

Q6: How does homocarnosine interact with neurons?

A: Homocarnosine's interaction with neurons is not fully understood. Research suggests that it might be involved in modulating neuronal pH [], potentially by acting as a buffer. The chemical shifts of specific homocarnosine resonances in 1H MRS spectra have shown sensitivity to pH changes. []

Q7: Could homocarnosine be a potential source of GABA?

A: It has been proposed that homocarnosine hydrolysis by the enzyme homocarnosinase could serve as an alternate metabolic pathway to rapidly increase GABAergic activity. [] This suggests a potential role for homocarnosine in regulating GABAergic neurotransmission.

Q8: What is the role of homocarnosine in oxidative stress?

A: In vitro and in vivo studies suggest that homocarnosine, similar to carnosine, possesses antioxidant properties. [, ] It has been shown to scavenge reactive oxygen species (ROS), potentially contributing to its neuroprotective effects. [, ]

Q9: Does homocarnosine interact with metals?

A: Research indicates that homocarnosine, like carnosine and anserine, can interact with metal ions. While this interaction has been suggested to contribute to antioxidant effects, studies have also shown that these compounds, especially when complexed with Ni(II), can enhance the oxidation of 2'-deoxyguanosine (dG), potentially acting as pro-oxidants. []

Q10: How is homocarnosine related to seizure control in epilepsy?

A: Studies show a correlation between homocarnosine levels and seizure control in certain types of epilepsy. Increased brain homocarnosine levels have been associated with improved seizure control in patients with juvenile myoclonic epilepsy and complex partial seizures. [, , ]

Q11: Do antiepileptic drugs affect homocarnosine levels?

A: Yes, certain antiepileptic drugs like vigabatrin and topiramate have been shown to increase homocarnosine levels in the brain. [, , , ] This increase in homocarnosine is thought to contribute to the drugs' antiepileptic effects. [, , ]

Q12: Is homocarnosine metabolism altered in other neurological conditions?

A: Research suggests that homocarnosine levels are affected in various neurological conditions. For example, decreased homocarnosine levels have been observed in the brain tissue of animals subjected to hyperbaric oxygenation. [, , , ] This decrease is particularly pronounced in the convulsion stage of oxygen poisoning, accompanied by a decrease in GABA and histidine levels. []

Q13: What is homocarnosinosis and how is it related to homocarnosine?

A: Homocarnosinosis is a rare, autosomal recessive neurological disorder characterized by significantly elevated homocarnosine levels in the cerebrospinal fluid (CSF) and brain tissue. [, ] This condition is attributed to a deficiency in the enzyme homocarnosinase, responsible for homocarnosine degradation. []

Q14: How are homocarnosine levels measured in biological samples?

A: Various analytical methods have been employed to measure homocarnosine levels in biological samples. These include high-performance liquid chromatography (HPLC) [, , , , , ], ion-exchange chromatography [], thin-layer chromatography [], and 1H nuclear magnetic resonance spectroscopy (1H MRS). [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(6,7-Dimethoxyquinazolin-4-Yl)piperidin-4-Yl]methyl]-1,4-Dihydroquinazolin-2-One](/img/structure/B1673263.png)